5,5'''-Didécyl-2,2':5',2'':5'',2'''-quaterthiophène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

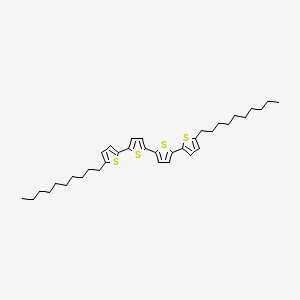

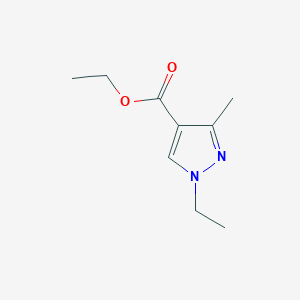

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its multiple thiophene rings and decyl side chains, making it a significant molecule in various scientific and industrial applications .

Applications De Recherche Scientifique

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene has diverse applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the organic field-effect transistors (OFETs). This compound is a p-type organic semiconductor and is used in the fabrication and evaluation of OFETs .

Mode of Action

5,5’‘’-Didecyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: interacts with its targets by acting as an active layer in semiconductors . It is a semiconducting oligomer and can be used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .

Biochemical Pathways

The biochemical pathways affected by 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are primarily related to the operation of organic field-effect transistors (OFETs). The compound’s interaction with these pathways results in changes in the electrical properties of the OFETs .

Pharmacokinetics

The ADME properties of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene Its physical properties such as its solid state at 20 degrees celsius and its molecular weight of 611.04 may influence its bioavailability if it were to be studied in a biological context.

Result of Action

The molecular and cellular effects of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene ’s action are observed in the performance of the OFETs. The compound’s interaction with the OFETs results in changes in the electrical properties of the transistors .

Action Environment

The action, efficacy, and stability of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by environmental factors such as temperature and humidity. For instance, the storage conditions of the compound are frequently reviewed to optimize them . The compound’s solid state at 20 degrees Celsius suggests that it may have different properties at other temperatures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of stannylated thiophene with halogenated thiophene under palladium catalysis . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; temperatures around 0°C to 25°C.

Reduction: LiAlH4; temperatures around -78°C to room temperature.

Substitution: Bromine, nitric acid; temperatures around 0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene

- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

- Thiophene-2-boronic acid pinacol ester

Uniqueness

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene stands out due to its multiple thiophene rings and long decyl side chains, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .

Propriétés

IUPAC Name |

2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50S4/c1-3-5-7-9-11-13-15-17-19-29-21-23-31(37-29)33-25-27-35(39-33)36-28-26-34(40-36)32-24-22-30(38-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCHXHNXTBDCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![ethyl 2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2477187.png)

![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)